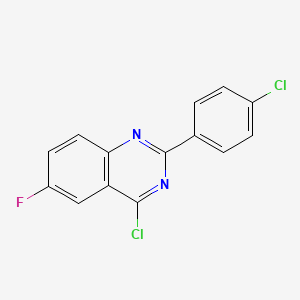
4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Descripción general
Descripción
4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline, also known as 4C2FQ, is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound, containing both a nitrogen and a chlorine atom in its structure. It has a wide range of applications in scientific research, and has been studied for its potential in drug development and other biomedical applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline: has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, analogues designed based on the pharmacophoric features of tubulin inhibitors have shown significant activity against certain cancer cells . This suggests that the compound could be a starting point for developing new anticancer medications.
Tubulin Inhibition
The compound’s analogues have been evaluated for their ability to bind to the active site of tubulin. Molecular docking studies suggest efficient binding, particularly for derivatives with a 4-chloro-2-phenol moiety, which could disrupt the function of tubulin and potentially inhibit cancer cell growth .
Synthesis of Pharmaceutical Derivatives
Given its structural features, 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline can serve as a core structure for synthesizing various pharmaceutical derivatives. These derivatives can then be screened for a range of pharmacological activities, potentially leading to the development of new drugs .
Biological Evaluation
The compound and its derivatives can be subjected to a comprehensive biological evaluation against a panel of different biological targets. This can help in understanding the spectrum of biological activities and identifying potential therapeutic applications .
Experimental and Theoretical Studies
The compound is also valuable for experimental and theoretical studies to understand the interaction between small molecules and biological targets. Such studies can provide insights into the design of more effective and selective drugs .
Antiviral Activity
While not directly linked to 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline , research on similar structures, such as indole derivatives, has revealed significant antiviral activities. This suggests that exploring the antiviral potential of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline derivatives could be a fruitful area of research .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial properties. Therefore, it’s plausible that 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline could be modified to enhance its antimicrobial efficacy, potentially leading to new treatments for bacterial infections .
Propiedades
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVHQCLAMHKMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674261 | |
| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |
CAS RN |
885277-63-4 | |
| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



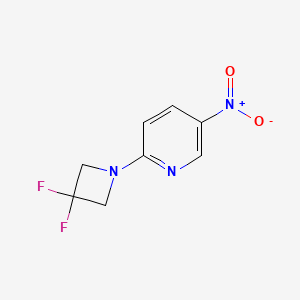
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)
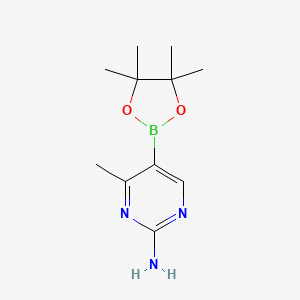

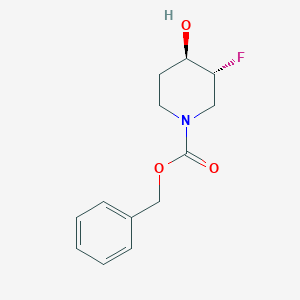
![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
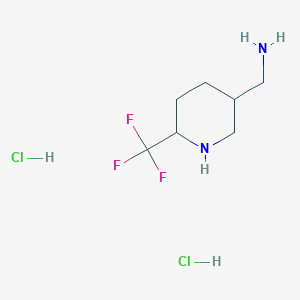
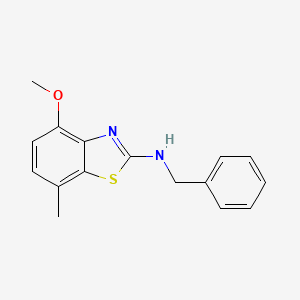
![5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1393265.png)
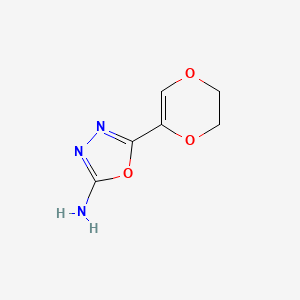
![Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1393268.png)
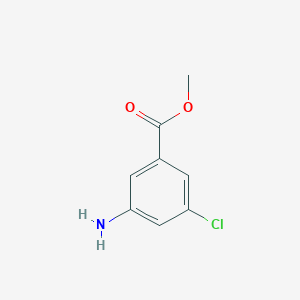
![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)
![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)